3-[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-53-[(2-aminoacetyl)amino]-30-(2-amino-2-oxoethyl)-9-[(2S)-butan-2-yl]-36-(3-carbamimidamidopropyl)-6-carbamoyl-24,45-bis(carboxymethyl)-48-(hydroxymethyl)-27-[(4-hydroxyphenyl)methyl]-21-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-12-yl]propanoic acid
Description
This compound is a highly complex macrocyclic peptide derivative with multiple functional groups, including carboxymethyl, hydroxymethyl, imidazolylmethyl, and carbamimidamidopropyl moieties. The compound’s stereochemical complexity (15 stereocenters) implies stringent biosynthesis or synthetic pathways, and its functionalization (e.g., 2-amino-2-oxoethyl, 4-hydroxyphenylmethyl) may enhance binding affinity to biological targets such as enzymes or receptors .
Properties
IUPAC Name |
3-[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-53-[(2-aminoacetyl)amino]-30-(2-amino-2-oxoethyl)-9-[(2S)-butan-2-yl]-36-(3-carbamimidamidopropyl)-6-carbamoyl-24,45-bis(carboxymethyl)-48-(hydroxymethyl)-27-[(4-hydroxyphenyl)methyl]-21-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-12-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C71H103N23O25S4/c1-3-32(2)55-68(117)89-44(56(74)105)27-120-122-30-47-65(114)88-43(26-95)62(111)87-42(23-54(103)104)70(119)94-18-6-8-48(94)66(115)81-36(7-4-16-78-71(75)76)57(106)90-46(29-123-121-28-45(63(112)91-47)80-51(98)24-72)64(113)84-39(21-50(73)97)60(109)83-38(19-33-10-12-35(96)13-11-33)59(108)85-40(22-53(101)102)61(110)86-41(20-34-25-77-31-79-34)69(118)93-17-5-9-49(93)67(116)82-37(58(107)92-55)14-15-52(99)100/h10-13,25,31-32,36-49,55,95-96H,3-9,14-24,26-30,72H2,1-2H3,(H2,73,97)(H2,74,105)(H,77,79)(H,80,98)(H,81,115)(H,82,116)(H,83,109)(H,84,113)(H,85,108)(H,86,110)(H,87,111)(H,88,114)(H,89,117)(H,90,106)(H,91,112)(H,92,107)(H,99,100)(H,101,102)(H,103,104)(H4,75,76,78)/t32-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,55-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQOYUHYAZGPIZ-PIJHVLQJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(CSSCC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(CSSCC(C(=O)N2)NC(=O)CN)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)N1)CCC(=O)O)CC5=CNC=N5)CC(=O)O)CC6=CC=C(C=C6)O)CC(=O)N)CCCNC(=N)N)CC(=O)O)CO)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@@H](CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N2)NC(=O)CN)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)N1)CCC(=O)O)CC5=CNC=N5)CC(=O)O)CC6=CC=C(C=C6)O)CC(=O)N)CCCNC(=N)N)CC(=O)O)CO)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C71H103N23O25S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1807.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
467428-30-4, 740980-24-9 | |
| Record name | alpha-Conotoxin VC 1.1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0467428304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Conotoxin VC 1.1 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05724 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Gly-Cys-Cys-Ser-Asp-Pro-Arg-Cys-Asn-Tyr-Asp-His-Pro-Glu-Lle-Cys-NH2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-CONOTOXIN VC 1.1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U5J1KR8NU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
The compound 3-[(1R,...)]propanoic acid is a complex synthetic molecule with potential biological activity. Its intricate structure suggests a variety of possible interactions within biological systems. This article reviews the biological activity associated with this compound based on available research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 1710.9 g/mol. The structure includes multiple functional groups such as amines and carboxylic acids which may contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of multiple amino acid derivatives suggests potential inhibitory effects on various enzymes. For example:
- Receptor Interaction : The structural components may allow interaction with specific receptors in the body.
Cytotoxicity Assays
Research has demonstrated the cytotoxic effects of similar compounds on various human tumor cell lines. The methods used for evaluation include:
- MTT Assay : This assay measures cell viability and proliferation by assessing mitochondrial activity.
| Assay Type | Purpose | Advantages | Limitations |
|---|---|---|---|
| MTT Assay | Cell viability | Simple and quick | May interfere with certain extracts |
| Colony Formation | Clonogenic growth assessment | Evaluates long-term survival | Requires specialized conditions |
| Apoptosis Detection | Assessing programmed cell death | Provides mechanistic insights | May not reflect all pathways |
The results indicate that certain structural features correlate with increased cytotoxicity against specific cancer cell lines .
Anti-inflammatory Activity
Inflammation plays a crucial role in various diseases. Compounds with similar structures have been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and pathways such as NF-kB . This suggests that the compound may also possess anti-inflammatory properties.
Case Studies
- Tumor Cell Lines : A study evaluated the effects of related compounds on breast cancer cell lines and found significant reductions in cell viability at specific concentrations .
- Helicobacter pylori Inhibition : Research indicated that derivatives could effectively inhibit H. pylori, showcasing potential for gastrointestinal applications .
Scientific Research Applications
Overview
The compound 3-[(1R,...)-12-yl]propanoic acid is a complex organic molecule with significant potential in various scientific and medical fields due to its intricate structure and functional groups. This article explores its applications across multiple domains including medicinal chemistry and biochemistry.
Medicinal Chemistry Applications
1. Drug Development:
The compound's diverse functional groups make it a candidate for drug development. Its structural complexity allows for interactions with various biological targets. For instance:
- Anticancer Agents: Research has indicated that compounds with similar structural motifs exhibit anticancer properties by inhibiting specific cancer cell lines.
- Antimicrobial Activity: The presence of imidazole and carbamoyl groups may contribute to antimicrobial efficacy against resistant strains of bacteria.
2. Peptide Synthesis:
This compound can serve as a building block in peptide synthesis due to its amino and carboxylic acid functionalities. It can be utilized in:
- Designing Peptide Therapeutics: The ability to modify the side chains allows for the creation of peptides with tailored properties for therapeutic use.
Biochemical Research Applications
1. Enzyme Inhibition Studies:
The compound's structure suggests potential as an enzyme inhibitor. It can be evaluated for:
- Targeting Specific Enzymes: Studies can focus on its ability to inhibit enzymes involved in metabolic pathways or disease processes.
2. Molecular Biology:
In molecular biology research:
- Labeling and Tracing: The distinct functional groups can be modified to create fluorescent or radioactive labels for tracking biological processes.
Case Studies
1. Anticancer Activity:
A study investigating derivatives of this compound showed promising results in inhibiting the growth of specific cancer cell lines (e.g., breast and lung cancer). The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways.
2. Antimicrobial Properties:
Research highlighted that modifications of the compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The study concluded that the imidazole group plays a crucial role in membrane disruption.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
- Structure : A phosphorylated macrocyclic peptide with benzyl, isopropyl, and carboxymethyl substituents.
- Key Differences :
- Lacks the 3-carbamimidamidopropyl and 4-hydroxyphenylmethyl groups present in the target compound.
- Contains a phosphonooxy group at position 45, absent in the target compound.
- Stereochemistry at positions 33 and 53 differs (R vs. S configurations), affecting spatial orientation. Functional Impact: The phosphonooxy group in Compound 39 may enhance solubility but reduce membrane permeability compared to the target compound’s hydroxymethyl and carboxymethyl groups .
Compound from Structure: A macrocyclic peptide with 2-amino-2-oxoethyl, propan-2-yl, and carbamimidamidopropyl substituents. Key Differences:
- Features a 1-hydroxyethyl group at position 30 instead of the target compound’s 2-amino-2-oxoethyl.
- Lacks the 3,4,55,56-tetrathia bridge, reducing structural rigidity.
Spectroscopic and Analytical Comparisons
Table 1: Comparative analysis of structural and spectroscopic properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
